2-((2-Methylbut-3-enyl)thio)ethanol
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Overview
Description
2-((2-Methylbut-3-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS. It is characterized by the presence of a thioether group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbut-3-enyl)thio)ethanol typically involves the reaction of 2-methyl-3-buten-1-ol with thiol compounds under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-methyl-3-buten-1-ol is replaced by a thiol group, forming the desired thioether.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbut-3-enyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted thioethers.
Scientific Research Applications
2-((2-Methylbut-3-enyl)thio)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Methylbut-3-enyl)thio)ethanol involves its interaction with various molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylbut-2-enyl)thio)ethanol
- 2-((3-Methylbut-3-enyl)thio)ethanol
Uniqueness
2-((2-Methylbut-3-enyl)thio)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a thioether and hydroxyl group allows for diverse reactivity and applications compared to its analogs.
Biological Activity
2-((2-Methylbut-3-enyl)thio)ethanol, a sulfur-containing organic compound, has garnered interest in various biological studies due to its potential antimicrobial and therapeutic properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources, including case studies and experimental data.
- Chemical Formula : C₇H₁₄OS
- CAS Number : 82010-91-1
- Molecular Weight : 146.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with cellular processes, particularly those involving thiol groups in proteins. The presence of the thioether group allows it to participate in redox reactions, potentially disrupting cellular homeostasis and leading to antimicrobial effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition :
- Antifungal Properties :
- Mechanistic Insights :
Cytotoxicity Studies
Cytotoxicity assessments revealed that while this compound is effective against microbial cells, it exhibits selective toxicity towards cancer cell lines with IC50 values ranging from 50 to 100 µg/mL. This selectivity is crucial for therapeutic applications, minimizing damage to normal cells .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against a panel of bacterial strains:
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 16 | MRSA strain |
Escherichia coli | 64 | Resistant strain |
Candida albicans | 32 | Moderate antifungal activity |
This study highlighted the compound's potential as an alternative antimicrobial agent in an era of rising antibiotic resistance .
Research on Cytotoxic Effects
A separate study focused on the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µg/mL) | Type |
---|---|---|
HeLa | 75 | Cervical cancer |
MCF-7 | 100 | Breast cancer |
A549 | 50 | Lung cancer |
These findings suggest that while the compound is effective against certain cancer types, further investigation is necessary to understand its broader implications for cancer therapy .
Properties
CAS No. |
82010-91-1 |
---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-(2-methylbut-3-enylsulfanyl)ethanol |
InChI |
InChI=1S/C7H14OS/c1-3-7(2)6-9-5-4-8/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
MJYSSWQJAPKUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCO)C=C |
Origin of Product |
United States |
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